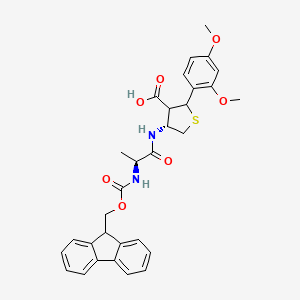

(4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid

Description

The compound (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (CAS No. 2648642-22-0), also designated as Fmoc-L-Thz(Dmp)-OH, is a fluoromethyloxycarbonyl (Fmoc)-protected thiazolidine derivative. Its molecular formula is C27H25NO6S, with a molecular weight of 491.56 g/mol . The structure features:

- A thiazolidine ring with a (4R) stereochemical configuration.

- An Fmoc-protected amino group on the propanoyl side chain.

- A 2,4-dimethoxyphenyl (Dmp) substituent at position 2 of the thiazolidine ring, contributing to hydrophobicity and π-π interactions.

- A carboxylic acid group at position 4, enabling conjugation in peptide synthesis.

This compound is primarily used in peptide chemistry for conformational control and aggregation prevention, leveraging the rigid thiazolidine backbone and Fmoc protection for selective deprotection strategies .

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]thiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O7S/c1-17(32-31(37)40-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)29(34)33-25-16-41-28(27(25)30(35)36)23-13-12-18(38-2)14-26(23)39-3/h4-14,17,24-25,27-28H,15-16H2,1-3H3,(H,32,37)(H,33,34)(H,35,36)/t17-,25-,27?,28?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOTXNPPUPDBKS-MPYBAONTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid represents a complex thiazolidine derivative with potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and other therapeutic effects supported by various studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological properties. The presence of the fluorene moiety and the dimethoxyphenyl group enhances its pharmacological profile.

1. Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. For instance, compounds similar to the one have exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against bacteria like E. coli and S. aureus .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 8 | 0.004–0.03 | En. cloacae |

| 11 | 0.008 | B. cereus |

| 12 | 0.015 | S. aureus |

2. Anti-inflammatory Effects

Research has indicated that thiazolidine derivatives can modulate inflammatory responses. For example, compounds have been shown to inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory pathway . This suggests potential applications in treating inflammatory diseases.

3. Antioxidant Properties

The compound also exhibits antioxidant properties, which are vital for reducing oxidative stress in cells. Thiazolidine derivatives have been reported to scavenge free radicals effectively and protect cellular components from oxidative damage .

Case Study: Inhibition of Neuraminidase

A study focused on thiazolidine derivatives' ability to inhibit neuraminidase from the influenza virus, revealing moderate inhibitory effects that could lead to potential antiviral applications . The most potent derivative was identified through structure-activity relationship studies.

Research Findings: Tyrosinase Inhibition

Another significant finding involves the inhibition of tyrosinase, an enzyme crucial for melanin production. The compound (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid demonstrated a remarkable inhibition rate of 66.47% at a concentration of 20 μM . This suggests its potential use in skin whitening products or treatments for hyperpigmentation.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that thiazolidine derivatives exhibit promising anticancer properties. The compound's ability to interact with biological targets can lead to the development of novel anticancer agents. For instance, studies have shown that modifications in the thiazolidine structure can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for drug development targeting malignancies .

1.2 Antidiabetic Properties

Thiazolidine derivatives are known to possess insulin-sensitizing effects, making them relevant in the treatment of type 2 diabetes mellitus. The compound may influence metabolic pathways associated with glucose homeostasis, thereby improving insulin sensitivity and glucose uptake in peripheral tissues . This application is particularly significant given the rising prevalence of diabetes globally.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The structural features of (4R)-3-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid allow it to act as an inhibitor for various enzymes. Research has demonstrated its potential to inhibit specific proteases and kinases, which are crucial in various signaling pathways and disease mechanisms .

2.2 Drug Design and Development

The compound serves as a valuable scaffold in drug design due to its unique molecular architecture. It can be modified to create analogs with enhanced efficacy or reduced toxicity profiles. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group aids in protecting amino groups during peptide synthesis, facilitating the development of peptide-based therapeutics .

Synthetic Applications

3.1 Peptide Synthesis

Due to its functional groups, this compound is utilized in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy allows for selective deprotection and coupling reactions essential for synthesizing complex peptides and proteins . This application is critical for producing therapeutic peptides that require precise amino acid sequences.

3.2 Chemical Probes for Biological Research

The compound can be employed as a chemical probe to investigate biological processes at the molecular level. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions within cellular environments .

Case Studies and Research Findings

| Study Title | Focus Area | Findings |

|---|---|---|

| "Thiazolidine Derivatives: A Review on Their Anticancer Properties" | Anticancer Activity | Identified structural modifications that enhance cytotoxicity against breast cancer cell lines. |

| "Investigating Insulin Sensitizing Effects of Thiazolidine Compounds" | Antidiabetic Properties | Demonstrated improved insulin sensitivity in diabetic animal models through thiazolidine derivatives. |

| "Enzyme Inhibition by Novel Thiazolidine Derivatives" | Biochemical Applications | Reported effective inhibition of specific kinases involved in cancer signaling pathways. |

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogs:

Key Observations :

- Ring Systems : The target compound’s thiazolidine ring provides conformational rigidity compared to linear analogs (e.g., ). The oxazolidine analog () replaces sulfur with oxygen, reducing ring strain and altering hydrogen-bonding capacity.

- Functional Groups : The carboxylic acid in the target compound supports peptide coupling, whereas analogs like and prioritize heterocyclic or fluorinated side chains for specific bioactivity.

Physicochemical Properties

- Hydrophobicity: The target compound’s logP is higher than analogs with polar groups (e.g., 4-aminophenyl in ) due to the electron-rich dimethoxyphenyl group.

- Solubility : The carboxylic acid group improves aqueous solubility compared to methylated or fluorinated analogs ().

- Stability : The thiazolidine ring is more resistant to hydrolysis than oxazolidine derivatives (), as sulfur’s lower electronegativity reduces nucleophilic susceptibility .

Q & A

Q. What is the primary application of this compound in peptide synthesis?

This compound is a pseudo-proline derivative (Fmoc-L-Thz(Dmp)-OH) used to prevent aggregation during solid-phase peptide synthesis (SPPS). Its thiazolidine ring introduces conformational constraints, reducing β-sheet formation and improving solubility of hydrophobic peptide sequences . The 2,4-dimethoxyphenyl (Dmp) group enhances steric and electronic effects, further stabilizing secondary structures .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .

- Storage: Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent degradation .

- Spill Management: Avoid water jets; collect spills with inert absorbents and dispose as hazardous waste .

Q. How is this compound synthesized, and what are key yield optimization strategies?

Synthesis involves coupling Fmoc-protected amino acids with thiazolidine precursors under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key steps:

- Thiazolidine ring formation: Cyclization of cysteine derivatives with aldehydes under acidic conditions.

- Yield optimization: Monitor reaction progress via TLC, and purify via reverse-phase HPLC. reports ~45% yield for analogous derivatives, emphasizing temperature control (<0°C) during activation to minimize epimerization .

Advanced Research Questions

Q. How can conformational control efficiency be experimentally validated?

- Circular Dichroism (CD): Compare α-helix/β-sheet content in peptides synthesized with/without the compound.

- NMR Spectroscopy: Analyze dihedral angles (e.g., φ/ψ) in model peptides to confirm restricted backbone mobility .

- Aggregation Assays: Use dynamic light scattering (DLS) to quantify particle size reduction in hydrophobic sequences .

Q. What methodologies resolve contradictions in reported toxicity data?

Discrepancies in acute toxicity (e.g., GHS Category 4 in vs. no data in ) require:

- In vitro testing: Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity.

- In silico modeling: Use QSAR tools to predict LD50 and compare with existing GHS classifications .

Q. How can structural integrity be confirmed post-synthesis?

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 491.56 g/mol, ).

- 1H/13C NMR: Compare chemical shifts with reference data (e.g., δ 7.84–7.24 ppm for aromatic protons in ).

- HPLC Purity: Ensure ≥95% purity using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

Q. What strategies enhance stability under varying storage conditions?

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under nitrogen.

- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. notes stability under recommended conditions but lacks data on extreme environments .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substitution on Thiazolidine Ring: Introduce electron-withdrawing groups (e.g., -NO2) at the 2-position to enhance rigidity.

- Aryl Group Modification: Replace Dmp with bulkier substituents (e.g., 3,5-dimethoxyphenyl) and assess aggregation suppression via fluorescence anisotropy .

Data Contradiction and Mitigation

Q. How to address missing ecological toxicity data?

- Microtox Assay: Test luminescence inhibition in Vibrio fischeri to estimate EC50.

- Daphnia magna Acute Toxicity: Follow OECD 202 guidelines if aqueous solubility permits .

Q. Why do some SDS lack reactivity/stability data, and how to proceed?

Limited data (e.g., states "no hazardous reactions") necessitates:

- Differential Scanning Calorimetry (DSC): Identify exothermic peaks indicating decomposition.

- Compatibility Testing: Screen with common reagents (e.g., TFA, DMF) to rule out incompatibilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.